6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxamide
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Overview
Description
6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxamide is a synthetic organic compound belonging to the dibenzo[b,f]oxepine family. This compound is characterized by its unique tricyclic structure, which includes two chlorine atoms and a nitro group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces reaction time and increases yield .
Another approach involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles. This method is advantageous due to the availability of aryl chlorides and the efficiency of the copper catalyst .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Conversion of the nitro group to an amino group, resulting in 6,8-dichloro-3-aminodibenzo[b,f]oxepine-1-carboxamide.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and chlorine atoms play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxylic acid: Contains a carboxylic acid group.
6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-methylamide: Features a methylamide group.
Uniqueness
6,8-Dichloro-3-nitrodibenzo[b,f]oxepine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tricyclic structure and the presence of both nitro and chlorine groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C15H8Cl2N2O4 |
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Molecular Weight |
351.1 g/mol |
IUPAC Name |
1,3-dichloro-9-nitrobenzo[b][1]benzoxepine-7-carboxamide |
InChI |
InChI=1S/C15H8Cl2N2O4/c16-8-3-7-1-2-10-11(15(18)20)5-9(19(21)22)6-13(10)23-14(7)12(17)4-8/h1-6H,(H2,18,20) |
InChI Key |
BKAATOWAVHHIES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2OC3=C1C=C(C=C3Cl)Cl)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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